molecular formula C8H10N2O2S B2769216 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine CAS No. 2172216-83-8

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine

Cat. No.: B2769216
CAS No.: 2172216-83-8
M. Wt: 198.24
InChI Key: YKBCYKQUNXYUCI-UHFFFAOYSA-N
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Description

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine (IUPAC name: this compound) is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 5 with an oxolane-3-carbonyl group and at position 2 with an amine. Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 212.27 g/mol and a CAS number of 137.14 (purity: 95%) . This compound is cataloged as a building block for medicinal chemistry applications, though its specific biological activity remains understudied .

Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-3-6(13-8)7(11)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBCYKQUNXYUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=CN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine typically involves the reaction of 1,3-thiazole-2-amine with oxolane-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit specific enzymes or interact with molecular targets such as proteins or nucleic acids. The oxolane-3-carbonyl group can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions .
  • Case Studies : In a study evaluating thiazole derivatives against human glioblastoma and melanoma cells, certain compounds demonstrated significant cytotoxicity with IC50 values ranging from 10–30 µM . Another investigation reported that thiazole-based scaffolds exhibited potent anti-proliferative effects on leukemia cell lines .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can effectively combat bacterial infections:

  • Synthesis Pathways : Various synthetic routes have been established to create thiazole derivatives with enhanced antimicrobial properties. These include reactions involving thiourea and halogenated compounds .

Synthetic Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules:

  • Building Block : It is utilized in the development of specialty chemicals and materials with specific properties, which can be tailored for various industrial applications.
Activity Cell Lines Tested IC50 (µM) Reference
AnticancerHuman glioblastoma U25110–30
AnticancerHuman melanoma WM79310–30
AnticancerK563 leukemiaNot specified
AntimicrobialVarious bacterial strainsNot specified

Mechanism of Action

The mechanism of action of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The oxolane-3-carbonyl group can enhance the compound’s binding affinity to its target, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Substituent Variations at Position 5

The pharmacological and physicochemical properties of 1,3-thiazol-2-amine derivatives are highly dependent on substituents at position 3. Below is a comparative analysis:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine Oxolane-3-carbonyl C₈H₁₀N₂O₂S 212.27 High polarity, potential solubility
MortaparibMild 4-amino-5-thiophen-2-yl-1,2,4-triazol-3-ylsulfanyl-methyl C₁₆H₁₅N₇S₂ 369.47 Dual inhibitor of Mortalin/PARP1
5-Benzyl-1,3-thiazol-2-amine Benzyl C₁₀H₁₀N₂S 206.27 Neutral logP, used in crystallography
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl C₁₀H₈ClFN₂S 242.70 Halogenated analog, enhanced stability
5-(Pyridin-4-yl)-1,3-thiazol-2-amine Pyridin-4-yl C₈H₇N₃S 177.23 Basic nitrogen, potential CNS activity

Key Observations :

  • Steric Effects : Bulky substituents like MortaparibMild’s triazole-sulfanyl group (MW 369.47) may hinder membrane permeability compared to the compact oxolane derivative .
  • Biological Relevance : Halogenated analogs (e.g., 5-(4-chloro-2-fluorobenzyl)) show enhanced metabolic stability, making them preferable for in vivo studies .

Substituent Variations at Position 4

While position 2 is consistently an amine in these analogs, position 4 substitutions also modulate activity:

Compound Name Substituent at Position 4 Notable Features Source
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Isopropyl Oxadiazole enhances π-stacking interactions
N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) Diphenylmethyl Bulky aryl group, high lipophilicity (logP ~5.0)

Key Observations :

  • Lipophilicity : Bulky diphenylmethyl groups (e.g., T129) drastically increase logP, reducing aqueous solubility but improving membrane penetration .

Stability and Reactivity

  • Oxolane Derivative : The oxolane ring is prone to acid-catalyzed ring-opening, limiting stability in low-pH environments. In contrast, benzyl or pyridinyl analogs are more chemically inert .
  • Halogenated Analogs : Chlorine/fluorine substituents (e.g., ) resist oxidative metabolism, enhancing plasma half-life .

Biological Activity

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties. The synthesis pathways and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The oxolane-3-carbonyl group enhances its chemical reactivity and biological profile. Various synthetic routes have been explored to obtain this compound, often involving the reaction of thiazole derivatives with carbonyl compounds under specific conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following points summarize key findings:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). For instance, compounds with specific substitutions on the thiazole ring showed IC50 values ranging from 0.06 µM to 2.5 µM against different cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation and survival. For example, some thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Antimicrobial Activity

Thiazole derivatives also demonstrate notable antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies report minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
  • Fungal Activity : Some thiazole compounds exhibit antifungal properties as well, making them candidates for treating fungal infections. The structure of these compounds plays a crucial role in their interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural modifications:

Substituent TypeEffect on ActivityReference
Electron-withdrawing groupsIncreased anticancer potency
Alkyl chainsEnhanced lipophilicity and bioavailability
Aromatic ringsImproved selectivity towards cancer cells

Case Studies

Several case studies illustrate the efficacy of thiazole-based compounds:

  • Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against K562 leukemia cells, revealing that certain modifications led to enhanced activity compared to standard treatments .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various thiazoles against resistant bacterial strains, demonstrating that some derivatives had MIC values lower than those of conventional antibiotics .

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